molecular formula C16H18N2O4S B3497048 N-(2-methoxybenzyl)-4-[(methylsulfonyl)amino]benzamide

N-(2-methoxybenzyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B3497048
M. Wt: 334.4 g/mol
InChI Key: AUZLJNXRGYRGNL-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-4-[(methylsulfonyl)amino]benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, a methoxybenzyl group, which is a benzyl group with a methoxy substituent, and a methylsulfonyl amino group, which consists of a sulfur atom bonded to an amino group and two oxygen atoms, one of which is also bonded to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the introduction of the methoxybenzyl group, and the addition of the methylsulfonyl amino group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, methoxybenzyl, and methylsulfonyl amino groups. These groups would likely confer specific physical and chemical properties to the compound, such as its solubility, reactivity, and potential biological activity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, the methoxy group could be demethylated, and the methylsulfonyl group could participate in various sulfur-related reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity. It could also be interesting to explore its potential applications in fields such as medicinal chemistry, materials science, or environmental science .

Properties

IUPAC Name

4-(methanesulfonamido)-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-15-6-4-3-5-13(15)11-17-16(19)12-7-9-14(10-8-12)18-23(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZLJNXRGYRGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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